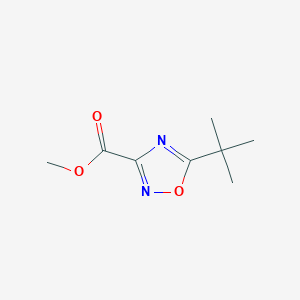

Methyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate

Description

Methyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a tert-butyl group at the 5-position and a methyl ester at the 3-position. This structure confers unique physicochemical properties, such as enhanced steric bulk from the tert-butyl group and polar character from the ester moiety, making it valuable in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

methyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2,3)7-9-5(10-13-7)6(11)12-4/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDURMRVDBDQNDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Step Synthesis via Tetrazole Intermediate (Based on Patent CN104974106A)

This method involves three main steps:

Preparation of 5-substituted-1H-tetrazole intermediate

- Starting from suitable precursors, 5-substituted-1H-tetrazole is synthesized as a key intermediate.

Selective N-2 Acylation of Tetrazole

- The tetrazole intermediate undergoes selective acylation at the N-2 position using fatty acid anhydrides or acyl chlorides.

Rearrangement to 5-alkyl-1,3,4-oxadiazole-2-carboxylate

- The acylated product rearranges under dehydration conditions to form the oxadiazole ring, yielding 5-alkyl-substituted oxadiazole esters.

This route is notable for avoiding highly toxic reagents and achieving high yields with inexpensive raw materials and solvents. It is also suitable for industrial scale-up due to its safety and simplicity.

Cyclization of Pivaloylacetonitrile Derivatives (Based on Experimental Data from EvitaChem)

An alternative approach involves:

- Dissolving pivaloylacetonitrile in ethanol and cooling to -5 °C.

- Adding isopropylnitrite dropwise while introducing hydrogen chloride gas for 5 minutes.

- Stirring the reaction mixture for 2 hours in an ice bath followed by 2 days at ambient temperature.

- Filtering off byproducts and evaporating the solvent.

- Purifying the residue by silica gel chromatography using ethyl acetate/acetic acid and petroleum ether as eluents.

This method yields 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate esters with good purity and yield. The reaction conditions, such as temperature control and reaction time, are critical for optimizing product formation.

Reaction Conditions and Catalysts

- Catalysts such as p-toluenesulfonic acid or zinc chloride are commonly used to facilitate the cyclization step forming the oxadiazole ring.

- Temperature ranges from low temperatures (-5 °C) during initial steps to ambient temperature for prolonged reaction times.

- Reaction times vary from hours to days depending on the step and scale.

- Solvents like ethanol are preferred for their ability to dissolve reactants and facilitate the reaction.

Comparative Data Table of Preparation Methods

Notes on Purification and Characterization

- Purification typically involves silica gel chromatography with solvent systems such as ethyl acetate/acetic acid and petroleum ether.

- Characterization includes confirming molecular weight (198.22 g/mol), molecular formula (C9H14N2O3), and structure via spectroscopic methods.

- The compound exhibits good solubility in organic solvents and moderate solubility in aqueous media.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to a variety of functionalized oxadiazole compounds.

Scientific Research Applications

Methyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares methyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate with structurally related compounds, focusing on substituents, molecular weight, and commercial availability:

Key Observations :

- Ester Group Influence : The methyl ester in the target compound may confer slightly higher polarity and lower lipophilicity compared to ethyl analogs, affecting solubility and bioavailability .

Biological Activity

Methyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound recognized for its diverse biological activities attributed to the oxadiazole ring structure. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of methyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate is C₈H₁₂N₂O₃, with a molecular weight of 184.2 g/mol. The compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, which contributes to its unique chemical properties and biological activities .

Biological Activities

Methyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate has been studied for various biological activities:

- Anticancer Activity : Research indicates that this compound exhibits inhibitory effects on kinases involved in tumor growth and inflammation pathways. It has shown potential as an anticancer agent by inducing apoptosis in cancer cell lines such as MCF-7 and U-937 .

- Antimicrobial Properties : The compound has been explored for its antimicrobial activity against gastrointestinal pathogens like Clostridioides difficile and multidrug-resistant Enterococcus faecium. Modifications to enhance its permeability have been investigated to improve its efficacy .

- Enzyme Inhibition : Methyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate has demonstrated inhibitory potency against various enzymes including Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), and Histone Deacetylase (HDAC) .

Summary of Biological Activities

The mechanisms through which methyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate exerts its biological effects include:

- Apoptosis Induction : The compound has been shown to increase the expression of p53 and activate caspase pathways in cancer cells, leading to programmed cell death .

- Enzyme Interaction : Binding studies indicate that the compound interacts with key enzymes involved in cancer proliferation and inflammatory processes, suggesting a multi-targeted approach in therapeutic applications .

- Antimicrobial Action : The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making it effective against resistant strains .

Case Studies

Several studies have highlighted the efficacy of methyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate in various experimental settings:

- Cancer Cell Line Studies : In vitro studies on human leukemia (CEM-13) and breast cancer (MCF-7) cell lines demonstrated significant cytotoxicity with IC50 values in the micromolar range .

- Animal Models : Experiments involving oral administration in rat models revealed low recovery levels of the compound post-administration, indicating challenges related to metabolism and degradation that need addressing for effective therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.